

# Unraveling BAM15: A Technical Guide to a Novel Mitochondrial Uncoupler

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## Compound of Interest

Compound Name: BAM 15

Cat. No.: B1667726

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## Executive Summary

BAM15 is a novel, potent, and selective mitochondrial uncoupler that has emerged as a promising therapeutic agent for a range of metabolic diseases. By dissociating oxidative phosphorylation from ATP synthesis, BAM15 increases mitochondrial respiration and energy expenditure. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of BAM15, presenting key data and experimental methodologies to support further research and drug development efforts.

## Discovery and Development

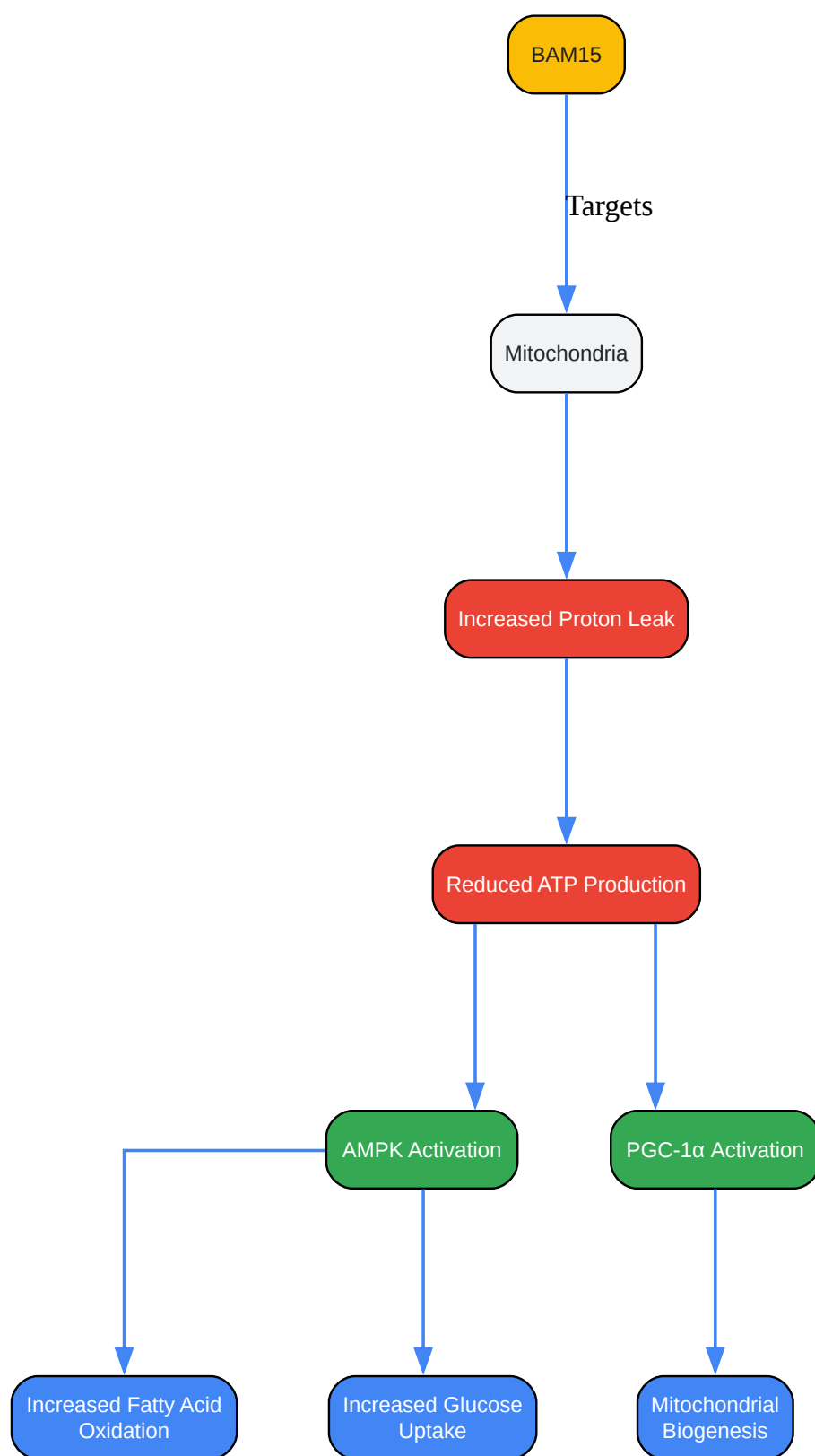
BAM15, chemically known as (2-fluorophenyl){6---INVALID-LINK--}amine, was identified through a screening of a small molecule chemical library for compounds that could selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane.[1][2] The research, led by Webster Santos at Virginia Tech, aimed to overcome the toxicity issues associated with previous mitochondrial uncouplers like 2,4-dinitrophenol (DNP).[3][4] The development of BAM15 and its analogs has been a collaborative effort involving researchers from Virginia Tech and the University of Virginia, among others.[5] While the precise preclinical development timeline is not publicly detailed, the initial identification and characterization were published around 2013-2015, with significant preclinical in vivo data emerging in 2020.

## Mechanism of Action

BAM15 functions as a protonophore, a lipophilic small molecule that transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis dissipates the proton motive force, leading to an increase in oxygen consumption and energy expenditure as the electron transport chain works to re-establish the proton gradient. A key feature of BAM15 is its high selectivity for the mitochondrial membrane, with minimal off-target effects on the plasma membrane, a significant advantage over older uncouplers.

The signaling pathways modulated by BAM15-induced energy stress include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 $\alpha$ ). AMPK activation, a response to reduced ATP levels, stimulates glucose uptake and fatty acid oxidation. PGC-1 $\alpha$  activation promotes mitochondrial biogenesis.

## Signaling Pathway of BAM15



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BAM15 signaling cascade.

## Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BAM15 and its derivatives generally involves a dichlorofurazanopyrazine intermediate. Structure-activity relationship studies have revealed the critical importance of the furazan, pyrazine, and aniline rings for its protonophore activity. Modifications to the aniline moiety have been explored to optimize potency and pharmacokinetic properties. For instance, hydroxylamine and hydrazine derivatives of BAM15 have been synthesized and evaluated, with some hydroxylamine analogs showing greater potency than the parent compound.

## Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of BAM15.

Parameter	Value	Cell Line/Model	Reference
EC50 (Oxygen Consumption Rate)	1.4 $\mu$ M	Normal murine liver (NMuLi) cells	
0.27 $\mu$ M	L6 myoblasts		
340 nM (hydroxylamine analog 4e)	L6 myoblasts		
4.6 $\mu$ M (hydrazine analog 5a)	L6 myoblasts		
IC50 (Cell Viability)	> 40 $\mu$ M	C2C12 myotubes	
27.07 $\mu$ M	Vero cells		

In Vivo Study	Model	Dosage	Key Findings	Reference
Obesity Prevention	Diet-induced obese C57BL/6J mice	0.1% w/w in diet (~85 mg/kg/day)	Resistant to weight gain, improved body composition and glycemic control.	
Insulin Resistance Reversal	Diet-induced obese mice	Not specified	Decreased insulin resistance.	
Pharmacokinetics	Mice	Not specified	Short half-life (~15-27 min for analogs).	

## Experimental Protocols

### Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To determine the effect of BAM15 on mitochondrial respiration in cultured cells using a Seahorse XF Analyzer.

Materials:

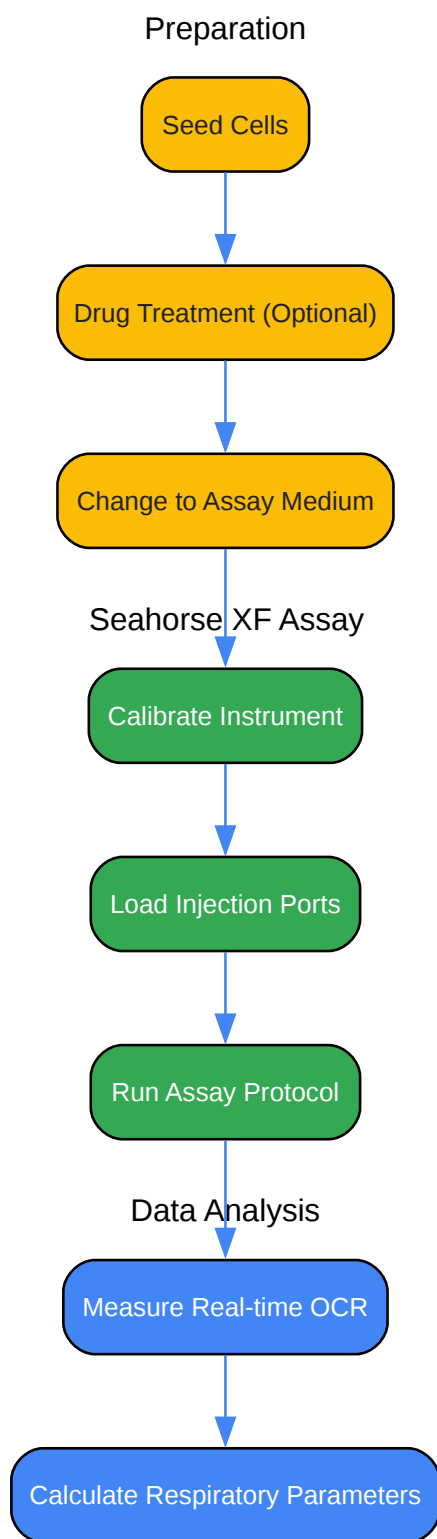
- Cultured cells (e.g., L6 myoblasts, C2C12 myotubes)
- Seahorse XF Cell Culture Microplates
- Assay medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and L-glutamine)
- BAM15 stock solution (in DMSO)
- Oligomycin, FCCP, Rotenone/Antimycin A

- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
- Drug Treatment (for chronic exposure): Treat cells with desired concentrations of BAM15 for a specified duration (e.g., 16 hours).
- Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
- Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
- Assay Protocol:
  - Load the injection ports of the sensor cartridge with compounds for sequential injection:
    - Port A: BAM15 (for acute exposure) or assay medium (for chronic exposure).
    - Port B: Oligomycin (to inhibit ATP synthase).
    - Port C: FCCP (a classical uncoupler to measure maximal respiration).
    - Port D: Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
  - Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
- Data Analysis: The Seahorse software will measure OCR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

## Experimental Workflow for OCR Measurement



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Workflow for measuring OCR.

## Assessment of Mitochondrial Membrane Potential

This protocol is a generalized procedure based on methodologies described in the cited literature.

**Objective:** To measure changes in mitochondrial membrane potential in response to BAM15 using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

**Materials:**

- Cultured cells
- Fluorescent dye (TMRM or JC-1)
- BAM15 stock solution (in DMSO)
- FCCP (as a positive control)
- Fluorescence microscope or flow cytometer
- Appropriate buffer (e.g., HBSS)

**Procedure:**

- **Cell Culture:** Culture cells to the desired confluency.
- **Dye Loading:** Incubate cells with the fluorescent dye (e.g., TMRM) in a suitable buffer for 30 minutes at 37°C, protected from light.
- **Wash:** Gently wash the cells with pre-warmed buffer to remove excess dye.
- **Drug Treatment:** Add different concentrations of BAM15 or FCCP to the cells and incubate for a short period (e.g., 10-30 minutes).
- **Imaging/Analysis:**
  - **Fluorescence Microscopy:** Capture images of the cells and quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.



- Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates depolarization.
- Data Analysis: Quantify the change in fluorescence intensity relative to a vehicle control.

## Conclusion and Future Directions

BAM15 represents a significant advancement in the field of mitochondrial uncouplers, demonstrating promising preclinical efficacy in models of obesity and related metabolic disorders. Its selectivity for the mitochondrial membrane and favorable safety profile compared to older compounds make it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic properties to extend its half-life, conducting long-term safety and efficacy studies in larger animal models, and ultimately, translating these findings to human clinical trials. The continued investigation of BAM15 and its analogs holds the potential to deliver a novel therapeutic strategy for a range of debilitating metabolic diseases.

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